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[2,4-dibromo-6-(methyl-NNO-

azoxy)phenyl]amine

CAS No.: 474318-78-0

Cat. No.: B2680731

Get Quote

Executive Summary
The NNO-azoxy moiety ( −N=N+(O−)− ) is a rare, highly energetic, and structurally intriguing

functional group found in a select class of natural products and synthetic derivatives[1][2].

Historically overlooked due to the challenges in its detection and structural elucidation, the

azoxy group is now recognized as a critical pharmacophore driving potent antibacterial,

antifungal, and antineoplastic activities[2][3]. This whitepaper provides an in-depth technical

analysis of the biosynthetic logic, modern discovery workflows, and pharmacological

applications of azoxy-containing compounds, serving as a comprehensive guide for

researchers in natural product chemistry and drug development.

The Chemical and Biological Logic of the Azoxy
Pharmacophore
The azoxy group is the formally oxidized counterpart of the azo group. Unlike the symmetrical

and relatively stable azo bond, the azoxy moiety introduces a permanent dipole, structural
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asymmetry, and unique steric constraints[4]. In biological systems, this functional group acts as

an electrophilic center, a radical generator, or a highly specific hydrogen-bond acceptor.

In synthetic drug design, the cyano-NNO-azoxy moiety ( −N(CN)=N+(O−)− ) has emerged as a

bioisostere for the nitroso group[5]. While it shares a similar electron-withdrawing capacity ( σp​

ONNCN = 0.89 vs. σp​NO = 0.91), it possesses distinct lipophilicity ( πONNCN​= -0.26) and

steric bulk[5]. This allows it to stabilize bioactive poses in kinase active sites via conserved

water-mediated hydrogen bonds without the off-target toxicity often associated with nitroso

compounds[6].

Biosynthetic Paradigms: The Valanimycin Model
Understanding the enzymatic logic behind natural azoxy formation is critical for synthetic

biology and genome mining. The most comprehensively characterized pathway is the

biosynthesis of Valanimycin, an antitumor and antibacterial agent isolated from Streptomyces

viridifaciens MG456-hF10[3][7].

Enzymatic Reconstitution of the Azoxy Bond
The construction of the azoxy group in valanimycin challenges classical synthetic chemistry,

which typically requires harsh oxidative conditions[2]. Nature achieves this under mild

conditions via a highly coordinated enzymatic cascade:

N-N Bond Formation (VlmO/ForJ): The membrane protein VlmO (a hydrazine synthase)

catalyzes an intramolecular rearrangement of the N-O bond in O -(L-seryl)-isobutyl

hydroxylamine to form an N-N bond, yielding N -(isobutylamino)-L-serine[7][8].

Four-Electron Oxidation (VlmB): The non-heme diiron enzyme VlmB catalyzes the

unprecedented four-electron oxidation of the dialkylhydrazine intermediate to the azoxy

moiety[7]. Mössbauer spectroscopy reveals that VlmB's catalytic cycle uniquely begins with a

resting μ -oxo diferric complex, bypassing the need for prior reduction—an atypical

mechanism for diiron enzymes[7][9].

Tailoring (VlmJ/VlmK): The kinase VlmJ and lyase VlmK complete the terminal steps to yield

the mature valanimycin scaffold[7].
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Enzymatic reconstitution of valanimycin's azoxy moiety via VlmO and VlmB.

Protocol: In Vitro Reconstitution of VlmB Activity
To validate azoxy formation in vitro, researchers must carefully manage the iron-loading and

oxidative state of VlmB[7].

Step-by-Step Methodology:

Protein Expression & Purification: Express recombinant VlmB in E. coli BL21(DE3). Purify

using Ni-NTA affinity chromatography under strictly anaerobic conditions to prevent

premature iron oxidation.

Apo-enzyme Preparation: Treat the purified protein with 5 mM EDTA and 2 mM sodium

dithionite to strip endogenous metals, followed by desalting via a PD-10 column.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2680731/docs?utm_src=pdf-body-img#discovery-and-development-of-novel-bioactive-compounds-containing-the-nno-azoxy-moiety
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843709/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iron Reconstitution: Slowly titrate 2.0 equivalents of Fe(NH4​)2​(SO4​)2​into the apo-VlmB in

the presence of 2 mM ascorbate.

Catalytic Assay: Incubate holo-VlmB (50 µM) with N -(isobutylamino)-L-serine (1 mM) in 50

mM HEPES buffer (pH 7.5). Initiate the reaction by exposing the system to ambient O2​.

Quenching and Analysis: Quench the reaction with 1% TFA after 30 minutes. Analyze the

organic extract via LC-HRMS. The appearance of the [M+H]+ peak corresponding to the

azoxy product confirms the four-electron oxidation[7].

Modern Discovery Workflows: Reactivity-Based
Screening
Historically, azoxy natural products were discovered serendipitously because the azoxy group

lacks a highly distinct UV chromophore compared to highly conjugated systems, making it

"invisible" in standard LC-MS/UV screening[1].

To overcome this, modern discovery utilizes Reactivity-Based Screening. This method exploits

the specific chemical vulnerability of the azoxy bond: under acidic hydrolysis, azoxy

compounds release hydrazine ( N2​H4​)[1]. By trapping this released hydrazine with a

fluorogenic or mass-tag probe, researchers can selectively pinpoint azoxy-containing

metabolites in complex crude extracts. This exact methodology led to the recent discovery of

Azodyrecins D–G, novel cytotoxic aliphatic azoxides from Streptomyces species[1].
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Reactivity-based screening workflow for azoxy natural product discovery.

Protocol: Reactivity-Based Screening for Azoxy
Metabolites

Extract Preparation: Lyophilize 50 mL of bacterial fermentation broth and extract with

methanol. Concentrate the extract in vacuo.

Acid Hydrolysis: Resuspend 5 mg of the crude extract in 1 mL of 6N HCl. Seal in a glass

ampoule and heat at 110°C for 16 hours to force the degradation of the azoxy bond into free

hydrazine[1].

Derivatization: Cool the hydrolysate, neutralize with NaOH, and add 100 µL of

pentafluorobenzaldehyde (PFBHA) solution (10 mg/mL in ethanol). Incubate at 60°C for 1

hour to form the stable hydrazine-PFBHA derivative.
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Detection: Analyze the derivatized mixture using GC-MS or LC-MS/MS in Multiple Reaction

Monitoring (MRM) mode, targeting the specific mass transition of the PFBHA-hydrazine

adduct.

Correlation: Cross-reference positive hits with the original crude extract's LC-MS profile to

isolate the intact parent azoxy compound.

Pharmacological Landscape & Synthetic
Innovations
The structural uniqueness of the azoxy moiety translates into a broad spectrum of biological

activities. From marine sponges to soil actinomycetes, nature utilizes this group to construct

potent defense molecules[2][3]. Concurrently, medicinal chemists are leveraging synthetic

azoxy scaffolds to target specific human kinases[5][6].

Quantitative Data: Key Bioactive Azoxy Compounds
The following table summarizes the structural diversity and pharmacological targets of both

natural and synthetic azoxy compounds:
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Compound Source / Origin
Target / Biological
Activity

Key Structural
Feature

Valanimycin[3]
Streptomyces

viridifaciens

Antibacterial;

Antitumor (Mouse

leukemia L1210, IC50​

~0.8 pg/mL)

Aliphatic azoxy acid

Elaiomycin[3]
Streptomyces

hepaticus

Antimycobacterial

(Inhibits M.

tuberculosis);

Cytotoxic

α,β -unsaturated

azoxy

Azodyrecins D-G[1] Streptomyces spp.

Cytotoxic (Activity

dependent on alkyl

side-chain double

bond)

Aliphatic azoxide

Pyrinadine A[3][10]
Cribrochalina sp.

(Marine Sponge)

Cytotoxic against

P388 murine leukemia

cells

Bis-3-alkylpyridine

azoxy

Malleobactin D[2]
Burkholderia

pseudomallei

Siderophore (Iron

acquisition for

pathogenesis)

Azoxy-linked peptide

dimer

6-Cyclohexylmethoxy-

5-(cyano-NNO-

azoxy)pyrimidine-4-

amine

Synthetic (NU6027

analog)

Potent CDK2 Inhibitor

( IC50​= 0.30 µM)

Cyano-NNO-azoxy

scaffold

Synthetic Innovations: Cyano-NNO-Azoxy Kinase
Inhibitors
In oncology drug development, the substitution of a nitroso group with a cyano-NNO-azoxy

moiety has yielded a new class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors[5][6].

Molecular modeling demonstrates that the cyano-NNO-azoxy group acts as a sophisticated

hydrogen-bond acceptor. It interacts with a conserved water molecule in the CDK2 active site,

anchoring the pyrimidine scaffold in a highly stable bioactive pose[6]. Furthermore, adding
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aminosulfonylphenyl substituents to the 2-amino group of these pyrimidines increases CDK2

inhibitory potency by two orders of magnitude while maintaining strict kinase selectivity[6].

Recent advances in visible-light-mediated photochemistry have also streamlined the synthesis

of complex azoxy compounds. By generating triplet nitrenes from iminoiodinanes and trapping

them with nitroso arenes under blue light irradiation, chemists can now synthesize

unsymmetrical, sulfonyl-protected azoxy compounds at room temperature without harsh metal

catalysts[4].

Conclusion
The NNO-azoxy moiety represents a highly underexplored frontier in drug discovery. Driven by

the elucidation of unique biosynthetic enzymes like VlmB, the advent of reactivity-based

screening[1], and the rational design of cyano-NNO-azoxy kinase inhibitors, researchers now

possess the tools to systematically mine, synthesize, and optimize azoxy-containing

therapeutics. Future efforts integrating genome mining with visible-light photochemistry will

likely expand this rare chemical space, yielding novel leads for oncology and infectious

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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